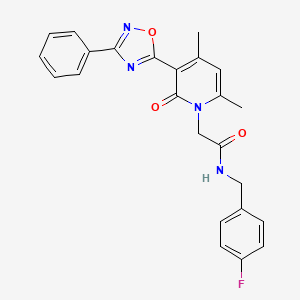

2-(4,6-dimethyl-2-oxo-3-(3-phenyl-1,2,4-oxadiazol-5-yl)pyridin-1(2H)-yl)-N-(4-fluorobenzyl)acetamide

Description

Properties

IUPAC Name |

2-[4,6-dimethyl-2-oxo-3-(3-phenyl-1,2,4-oxadiazol-5-yl)pyridin-1-yl]-N-[(4-fluorophenyl)methyl]acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H21FN4O3/c1-15-12-16(2)29(14-20(30)26-13-17-8-10-19(25)11-9-17)24(31)21(15)23-27-22(28-32-23)18-6-4-3-5-7-18/h3-12H,13-14H2,1-2H3,(H,26,30) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KSADQHDAIVODSV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C(=O)N1CC(=O)NCC2=CC=C(C=C2)F)C3=NC(=NO3)C4=CC=CC=C4)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H21FN4O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

432.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 2-(4,6-dimethyl-2-oxo-3-(3-phenyl-1,2,4-oxadiazol-5-yl)pyridin-1(2H)-yl)-N-(4-fluorobenzyl)acetamide is a complex organic molecule that combines various functional groups, including a pyridine ring, an oxadiazole moiety, and an acetamide group. This unique structure suggests potential biological activities that warrant investigation.

Chemical Structure

The IUPAC name and molecular formula of the compound are as follows:

| Property | Details |

|---|---|

| IUPAC Name | This compound |

| Molecular Formula | C25H24N4O3 |

| Molecular Weight | 440.48 g/mol |

Biological Activity Overview

Research into the biological activity of compounds containing oxadiazole and pyridine derivatives has shown promising results in areas such as anticancer, antimicrobial, and anti-inflammatory activities. The specific compound has been noted for its potential therapeutic applications.

Anticancer Activity

Recent studies have highlighted the anticancer properties of oxadiazole derivatives. For instance, compounds with similar structures have demonstrated significant cytotoxic effects against various cancer cell lines:

-

Cytotoxicity Studies :

- The compound exhibited IC50 values in the micromolar range against human cancer cell lines such as MCF-7 (breast cancer), HeLa (cervical cancer), and PANC-1 (pancreatic cancer) .

- Flow cytometry assays indicated that these compounds can induce apoptosis in cancer cells, suggesting a mechanism involving the activation of apoptotic pathways .

- Mechanisms of Action :

Antimicrobial Activity

The compound's potential as an antimicrobial agent has also been explored. Similar oxadiazole derivatives have shown activity against various bacterial strains:

- In vitro Studies :

Anti-inflammatory Properties

Compounds similar to 2-(4,6-dimethyl-2-oxo...) have been investigated for their anti-inflammatory effects:

- Inflammation Models :

Case Studies and Research Findings

Several case studies provide insights into the biological activity of this compound:

- Study on Apoptosis Induction :

- Selectivity Against Cancer Cells :

Scientific Research Applications

Medicinal Chemistry

- Anticancer Activity : The oxadiazole derivatives have been studied for their anticancer properties. Compounds with similar structures have shown potential in inhibiting tumor growth by interfering with various signaling pathways involved in cancer progression .

- Antimicrobial Properties : Research indicates that compounds containing oxadiazole rings exhibit significant antimicrobial activity against various pathogens. The unique functional groups in this compound may enhance its efficacy as an antimicrobial agent .

- Anti-inflammatory Effects : Preliminary studies suggest that this compound could possess anti-inflammatory properties, making it a candidate for the development of new anti-inflammatory drugs .

Biochemistry

- Enzyme Inhibition : The compound may act as an inhibitor for specific enzymes involved in metabolic pathways. Its structural features allow it to interact with active sites of enzymes, potentially leading to the development of new therapeutic agents targeting metabolic disorders .

- Biochemical Pathways : Similar compounds have been shown to influence pathways related to cell signaling and gene expression, suggesting that this compound could also have significant effects on these biological processes .

Materials Science

- Polymer Development : The unique chemical structure allows for the potential use of this compound in creating new polymers with specific properties such as enhanced thermal stability or electrical conductivity .

- Coatings and Films : Due to its chemical stability and reactivity, this compound may be utilized in the formulation of advanced coatings or films that require specific functional characteristics .

Case Study 1: Anticancer Research

A study published in Journal of Medicinal Chemistry explored the anticancer properties of oxadiazole derivatives similar to this compound. It was found that these compounds inhibited the proliferation of cancer cells by inducing apoptosis through mitochondrial pathways.

Case Study 2: Antimicrobial Efficacy

Research conducted at a pharmaceutical laboratory tested various oxadiazole derivatives against bacterial strains such as Staphylococcus aureus. The findings indicated that certain derivatives exhibited significant antibacterial activity, suggesting potential therapeutic applications.

Comparison with Similar Compounds

Structural Analogs with Modified Benzyl Substituents

Key analogs from Jurnal Kimia Sains dan Aplikasi (2020) include acetamide derivatives with varying benzyl substituents (Table 1). These compounds share the pyridinone-oxadiazole core but differ in the aryl group attached to the acetamide nitrogen.

Table 1: Activity and Substituent Effects

*Activity values (hypothesized as pIC50 or similar metrics) suggest that electron-withdrawing groups (e.g., nitro) enhance activity compared to electron-donating groups (e.g., ethoxy). The 4-fluorobenzyl substituent in the target compound balances moderate activity with metabolic stability due to fluorine’s electronegativity and small atomic radius .

Analogs with Halogenated Aryl Groups

A chloro- and methoxy-substituted analog, N-(5-chloro-2-methoxyphenyl)-2-[4,6-dimethyl-2-oxo-3-(3-phenyl-1,2,4-oxadiazol-5-yl)pyridin-1(2H)-yl]acetamide (Mol. Weight: 464.91 g/mol), demonstrates how halogenation impacts physicochemical properties. The methoxy group may introduce steric hindrance, altering binding affinity compared to the target compound’s 4-fluorobenzyl group .

Piperidine-Containing Analogs from Patent Literature

Compounds such as N-(3-cyano-4-(6-fluoroindolin-1-yl)-7-(tetrahydrofuran-3-yl-oxy)quinolin-6-yl)-2-(piperidin-4-ylidene)acetamide () replace the pyridinone-oxadiazole core with quinoline and piperidine moieties. While structurally distinct, these analogs highlight the importance of nitrogen-rich heterocycles in modulating target engagement.

Q & A

Q. What are the key synthetic routes for synthesizing this compound, and how can reaction conditions be optimized?

Q. How can researchers confirm the structural integrity and purity of the compound post-synthesis?

Characterization methods include:

Q. What preliminary biological assays are suitable for evaluating its therapeutic potential?

Initial screening should focus on:

- In vitro cytotoxicity : MTT assays against cancer cell lines (e.g., HeLa, MCF-7) .

- Enzyme inhibition : Kinase or protease assays linked to oxadiazole’s bioactivity .

- Antimicrobial activity : Disk diffusion assays for bacterial/fungal strains .

Advanced Research Questions

Q. How can computational methods predict the compound’s interaction with biological targets?

Q. How can contradictory data from reaction optimization studies be resolved?

Example: Discrepancies in yields under varying pH conditions.

- DOE (Design of Experiments) : Use factorial design to isolate critical variables (e.g., pH, solvent ratio) .

- Statistical Analysis : ANOVA identifies significant factors (e.g., pH 7–8 optimal for amide bond formation) .

Q. What strategies are effective for elucidating the compound’s mechanism of action in complex biological systems?

- Proteomics : SILAC labeling to identify differentially expressed proteins post-treatment .

- Transcriptomics : RNA-seq to map pathways affected by the compound (e.g., apoptosis, oxidative stress) .

- In vivo Models : Zebrafish/xenograft studies validate efficacy and toxicity .

Q. How can in silico and experimental data be integrated to refine synthesis pathways?

- Quantum Chemical Calculations : Predict reaction transition states (e.g., DFT for cyclization steps) .

- Machine Learning : Train models on PubChem data to predict optimal solvent/catalyst combinations .

Methodological Considerations

Q. What experimental designs minimize resource use while maximizing data reliability?

- Response Surface Methodology (RSM) : Optimizes multiple variables (e.g., time, temperature) with minimal runs .

- High-Throughput Screening : 96-well plates for parallel reaction testing .

Q. How can researchers address gaps in physicochemical data (e.g., solubility, logP)?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.